Cas no 1314906-85-8 (2-(1H-pyrrol-2-yl)prop-2-enoic acid)
2-(1H-pyrrol-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-pyrrol-2-yl)prop-2-enoic acid
- EN300-1855321
- AKOS006354852
- 2-(1H-Pyrrol-2-yl)acrylic acid
- 1314906-85-8
- pyrrolylacrylic acid
- SCHEMBL797502
-
- Inchi: 1S/C7H7NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-4,8H,1H2,(H,9,10)
- InChI Key: JGNXKTOZHBRZTB-UHFFFAOYSA-N
- SMILES: OC(C(=C)C1=CC=CN1)=O
Computed Properties
- Exact Mass: 137.047678466g/mol
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 53.1Ų
2-(1H-pyrrol-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855321-0.05g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 0.05g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-0.1g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 0.1g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-0.25g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 0.25g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-0.5g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 0.5g |
$1316.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-1.0g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1855321-2.5g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 2.5g |
$2688.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-5.0g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1855321-10.0g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1855321-1g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 1g |
$1371.0 | 2023-09-18 | ||
| Enamine | EN300-1855321-5g |
2-(1H-pyrrol-2-yl)prop-2-enoic acid |
1314906-85-8 | 5g |
$3977.0 | 2023-09-18 |
2-(1H-pyrrol-2-yl)prop-2-enoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(1H-pyrrol-2-yl)prop-2-enoic acid
Introduction to 2-(1H-pyrrol-2-yl)prop-2-enoic Acid (CAS No. 1314906-85-8)
2-(1H-pyrrol-2-yl)prop-2-enoic acid is a compound with the CAS number 1314906-85-8, which has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. This compound is characterized by its conjugated enone system and the presence of a pyrrole ring, which contributes to its intriguing electronic properties and reactivity.
The molecular structure of 2-(1H-pyrrol-2-yl)prop-2-enoic acid consists of a pyrrole moiety attached to a propenoic acid group via a carbon-carbon bond. This arrangement creates a system with extended conjugation, which is often associated with interesting optical, electronic, and chemical properties. The compound's structure allows for various functionalization possibilities, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 2-(1H-pyrrol-2-yl)prop-2-enioic acid in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways. Its ability to interact with biomolecules such as proteins and nucleic acids has been explored in the context of anti-cancer and anti-inflammatory drug design.
In addition to its biological applications, CAS No. 1314906-85-8 has also been investigated for its role in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The compound's conjugated system makes it a promising candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
From a synthetic perspective, 2-(1H-pyrrol-2-yil)propenioic acid can be prepared through various methods, including but not limited to Michael addition reactions, organocatalytic processes, and transition-metal-catalyzed coupling reactions. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale production.
The physical and chemical properties of CAS No. 1314906_85_8 have been extensively studied to understand its behavior under different conditions. For instance, its solubility in various solvents, thermal stability, and reactivity towards common reagents have been documented in recent research papers.
In terms of biological activity, CAS No. 1314906_85_8 has shown promising results in preclinical studies as an inhibitor of certain enzymes involved in disease progression. Its ability to modulate cellular signaling pathways has made it a subject of interest for researchers working on novel therapeutic strategies.
The environmental impact of CAS No. 1314906_85_8 has also been considered in recent studies, with particular emphasis on its biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that any industrial or pharmaceutical application of the compound adheres to environmental regulations and safety standards.
In conclusion, CAS No. 1314906_85_8, or 2-(IHpYrroIeYl)propeinoie acid, is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structure and properties continue to drive innovative research efforts aimed at unlocking its full potential in medicine, materials science, and beyond.
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